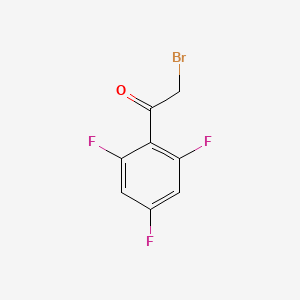

2,4,6-Trifluorophenacyl bromide

Description

Historical Trajectory and Evolution of Synthetic Applications for Phenacyl Bromides

Phenacyl bromides have a long history in organic synthesis, initially gaining prominence as versatile protecting groups. acs.org A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a subsequent synthetic step. wikipedia.orgorganic-chemistry.org The phenacyl group, often introduced via phenacyl bromide, has been particularly effective for protecting carboxylic acids and thiols. acs.orgnih.gov For example, phenacyl esters are stable under various conditions but can be selectively cleaved, often by photolysis or reduction with zinc, to regenerate the carboxylic acid. acs.orgnih.govacs.org This application was crucial in early multi-step syntheses, including peptide synthesis, where protecting specific functional groups is essential for regioselective bond formation. nih.gov

Over time, the role of phenacyl bromides has evolved from mere protecting group chemistry to their use as key structural synthons. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. This dual reactivity allows for the construction of various heterocyclic systems. The classical Hantzsch pyridine (B92270) synthesis and its variations, for instance, can utilize α-haloketones like phenacyl bromide to construct thiazole (B1198619) rings.

Strategic Positioning of 2,4,6-Trifluorophenacyl Bromide within Contemporary Synthetic Methodologies

Within the broader class of phenacyl bromides, this compound (CAS 746630-36-4) is positioned as a highly specialized building block for advanced applications. scbt.com Its primary contemporary use is in the synthesis of complex heterocyclic compounds, most notably imidazo[1,2-a]pyridines. nanobioletters.com These fused bicyclic systems are of immense interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nanobioletters.com

The synthesis of imidazopyridines typically involves the condensation reaction between a substituted 2-aminopyridine (B139424) and an α-halocarbonyl compound, such as this compound. nih.govnanobioletters.com In this context, the trifluorinated phenyl ring is not a passive substituent. Its strong electron-withdrawing nature significantly influences the reactivity of the phenacyl bromide and the electronic properties of the resulting imidazopyridine. This modification can lead to derivatives with enhanced biological potency or novel pharmacological profiles. nih.gov

Furthermore, the use of this specific reagent is highlighted in proteomics research, indicating its role in creating specialized probes or labels to study protein structure and function. scbt.com The strategic placement of three fluorine atoms offers a unique spectroscopic signature and can modulate interactions within biological systems, making this compound a sophisticated tool for chemists operating at the interface of organic synthesis and chemical biology.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,4,6-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUDUMSINCWZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382491 | |

| Record name | 2,4,6-Trifluorophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746630-36-4 | |

| Record name | 2,4,6-Trifluorophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Trifluorophenacyl Bromide and Analogues

Established Synthetic Pathways to 2,4,6-Trifluorophenacyl Bromide

The traditional and most direct route to this compound involves the α-bromination of its corresponding ketone, 2,4,6-Trifluoroacetophenone. This transformation can be achieved through several established methods.

α-Bromination of 2,4,6-Trifluoroacetophenones

The α-bromination of ketones is a classic transformation in organic chemistry. nih.gov This reaction typically proceeds via an acid-catalyzed enol or enolate intermediate, which then reacts with an electrophilic bromine source. nih.gov For the synthesis of this compound, the starting material is 2,4,6-Trifluoroacetophenone. The reaction is commonly carried out using molecular bromine (Br₂) in the presence of an acid catalyst, such as acetic acid or hydrobromic acid. nih.gov The electron-withdrawing nature of the three fluorine atoms on the phenyl ring is expected to influence the reaction rate and conditions.

The general mechanism for the acid-catalyzed bromination of a ketone involves the following steps:

Protonation of the carbonyl oxygen by the acid catalyst.

Tautomerization to form the enol intermediate.

Nucleophilic attack of the enol on molecular bromine.

Deprotonation to yield the α-bromoketone and regenerate the acid catalyst.

Alternative Direct Bromination Approaches for Phenacyl Systems

While the use of molecular bromine is effective, its hazardous nature has prompted the development of alternative brominating agents. nih.gov For the synthesis of phenacyl bromides, several other reagents can be employed. These alternatives often offer milder reaction conditions and improved safety profiles.

One common alternative is the use of N-Bromosuccinimide (NBS) . NBS is a versatile reagent for allylic and benzylic brominations, as well as for the α-bromination of ketones. nih.gov The reaction with NBS is often initiated by a radical initiator or by acid catalysis.

Another approach involves the use of copper(II) bromide (CuBr₂) . CuBr₂ can serve as both a bromine source and a Lewis acid catalyst, promoting the enolization of the ketone and subsequent bromination. This method can be particularly useful for substrates that are sensitive to strong acids. google.com

Furthermore, pyridinium hydrobromide perbromide has been used as a solid, stable, and safe brominating agent for the α-bromination of acetophenone (B1666503) derivatives. nih.gov This reagent offers advantages in terms of handling and safety compared to liquid bromine.

Development of Novel and Green Synthetic Strategies

In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. This has led to the exploration of catalytic approaches and the use of safer reagents and reaction conditions for the synthesis of α-bromoketones.

Catalytic Approaches for Selective α-Bromoketone Formation

The development of catalytic methods for α-bromination aims to reduce waste and improve selectivity. Organocatalysis has emerged as a powerful tool in this context. For instance, chiral secondary amines have been used to catalyze the enantioselective α-bromination of aldehydes and ketones. nih.gov While enantioselectivity is not a concern for the synthesis of this compound, the principles of organocatalysis can be applied to develop efficient and selective non-asymmetric brominations.

Metal-free catalytic systems are also of great interest. For example, the use of ammonium (B1175870) bromide (NH₄Br) in combination with an oxidant like Oxone® allows for the in situ generation of the brominating species, avoiding the direct use of molecular bromine. sigmaaldrich.com

Exploration of Environmentally Benign Reaction Conditions and Reagents

A key aspect of green chemistry is the replacement of hazardous reagents and solvents with safer alternatives. acsgcipr.org For the bromination of ketones, several greener approaches have been developed.

One such method involves the use of a bromide/bromate couple (NaBr/NaBrO₃) in an aqueous acidic medium. rsc.org This system generates bromine in situ and offers a non-hazardous and inexpensive alternative to liquid bromine.

Another environmentally friendly approach is the use of electrochemical methods . The electro-synthesis of α-bromoacetophenone can be achieved by the electrolysis of a solution containing ammonium bromide in an undivided cell. rsc.orgacs.org This method avoids the use of chemical oxidants and generates the brominating agent directly at the electrode surface.

Solvent choice is also crucial for a green synthesis. The use of water as a solvent, where possible, is highly desirable. Some bromination reactions of ketones have been successfully carried out in aqueous media or under solvent-free conditions. researchgate.net

Optimization of Reaction Parameters and Process Intensification

To improve the efficiency, safety, and scalability of the synthesis of this compound, the optimization of reaction parameters and the application of process intensification techniques are crucial.

The yield and selectivity of the α-bromination of acetophenones are highly dependent on several factors:

Brominating Agent and Stoichiometry: The choice of brominating agent (e.g., Br₂, NBS, CuBr₂) and its molar ratio relative to the ketone can significantly impact the outcome, influencing the extent of mono- versus di-bromination. nih.gov

Catalyst: The type and loading of the acid or other catalyst can affect the reaction rate and selectivity.

Solvent: The polarity and nature of the solvent can influence the enolization equilibrium and the solubility of the reagents.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion while minimizing the formation of byproducts. nih.gov

Table 1: Comparison of Brominating Agents for Acetophenone Derivatives nih.gov

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| Bromine (Br₂) / Acetic Acid | Room temperature to mild heating | High reactivity, low cost | Highly toxic and corrosive, potential for over-bromination |

| N-Bromosuccinimide (NBS) | Reflux in CCl₄ with initiator or acid catalysis | Solid, easier to handle than Br₂, selective | Can be unstable, requires initiator or catalyst |

| **Copper(II) Bromide (CuBr₂) ** | Reflux in solvent like ethyl acetate/chloroform | Less corrosive, can act as catalyst | Stoichiometric amounts often needed, work-up can be complex |

| Pyridine (B92270) Hydrobromide Perbromide | Acetic acid, 90 °C | Solid, stable, safer than Br₂ | Can require elevated temperatures |

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of α-bromoketones, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.com Continuous flow reactors allow for precise control of reaction parameters, rapid mixing, and efficient heat transfer, which can lead to higher yields, improved selectivity, and enhanced safety, especially when dealing with hazardous reagents like bromine. mdpi.com The development of a continuous flow process for the α-bromination of 2,4,6-Trifluoroacetophenone could represent a significant advancement in its large-scale production.

Yield Enhancement and Purity Profile Improvement

The synthesis of this compound from its precursor, 2',4',6'-Trifluoroacetophenone, is typically achieved through an α-bromination reaction. The efficiency and purity of this transformation are highly dependent on several factors, including the choice of brominating agent, reaction temperature, reaction time, and the molar ratio of reactants.

Research on the bromination of various substituted acetophenones provides valuable insights into optimizing the synthesis of their fluorinated analogs. A study on the bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent demonstrated that careful control of reaction parameters is crucial for maximizing yield and purity. For instance, in the case of 4-trifluoromethylacetophenone, a close structural and electronic analog of 2',4',6'-Trifluoroacetophenone, the reaction yield could be significantly influenced by the molar ratio of the substrate to the brominating agent.

The following table, adapted from studies on analogous acetophenone derivatives, illustrates the impact of the reactant molar ratio on the reaction yield. While specific data for 2',4',6'-Trifluoroacetophenone is not detailed in the literature, these findings provide a strong basis for optimizing its synthesis.

Table 1: Effect of Reactant Molar Ratio on the Yield of α-Bromoacetophenone Derivatives

| Substrate | Molar Ratio (Substrate:Brominating Agent) | Yield (%) |

|---|---|---|

| 4-Trifluoromethylacetophenone | 1.0:1.0 | >60 |

| 4-Trifluoromethylacetophenone | 1.0:1.1 | >85 |

| 4-Trifluoromethylacetophenone | 1.0:1.2 | >85 |

| 4-Chloroacetophenone | 1.0:1.1 | 85 |

| 4-Bromoacetophenone | 1.0:1.1 | 78 |

Data extrapolated from studies on analogous compounds.

Reaction temperature is another critical parameter. For the bromination of 4-trifluoromethylacetophenone, increasing the temperature to 90°C was found to be optimal for driving the reaction to completion. Lower temperatures resulted in incomplete conversion of the starting material, while excessively high temperatures did not necessarily improve the yield and could lead to the formation of undesired byproducts.

The purity of the final product is also intrinsically linked to the reaction conditions. Commercial suppliers of this compound report purities as high as 99.3% as determined by HPLC, indicating that effective purification techniques are employed post-synthesis. cymitquimica.com Standard purification methods for α-haloketones include recrystallization from appropriate solvents, which helps in removing unreacted starting materials and byproducts. The choice of solvent for recrystallization is critical and is determined by the solubility profile of the product and impurities.

Control of Byproduct Formation and Waste Minimization

In the α-bromination of acetophenones, the primary byproduct is often the corresponding α,α-dibromoacetophenone. The formation of this and other byproducts can be controlled by careful manipulation of the reaction conditions.

The duration of the reaction has a significant impact on byproduct formation. For the bromination of 4-trifluoromethylacetophenone, a reaction time of 3 hours at 90°C was found to provide the highest yield of the desired monobrominated product. Extending the reaction time beyond this optimal point led to a gradual decrease in the yield of the target compound and an increase in the formation of undesired byproducts. This is likely due to the further reaction of the initially formed α-bromoacetophenone to yield the dibrominated species.

The choice of brominating agent is also a key factor in controlling selectivity and minimizing byproducts. While elemental bromine can be used, it is highly corrosive and can lead to lower selectivity. N-Bromosuccinimide (NBS) is a commonly used alternative that is easier to handle and can offer improved selectivity for monobromination under the right conditions. Studies comparing different brominating agents for the α-bromination of 4-chlorophenone showed that pyridine hydrobromide perbromide gave a significantly higher yield (85%) compared to cupric bromide (~60%) and NBS, which showed poor performance under the tested conditions. This suggests that for a given substrate, an optimal brominating agent must be experimentally determined.

The following table summarizes the effect of reaction time on the yield of various α-bromoacetophenone derivatives, highlighting the importance of this parameter in controlling the product distribution.

Table 2: Effect of Reaction Time on the Yield of α-Bromoacetophenone Derivatives

| Substrate | Reaction Time (hours) | Yield (%) |

|---|---|---|

| 4-Trifluoromethylacetophenone | 2 | 85 ± 5 |

| 4-Trifluoromethylacetophenone | 3 | 90 ± 5 |

| 4-Trifluoromethylacetophenone | 4 | 86 ± 4 |

| 4-Chloroacetophenone | 2 | 82 ± 5 |

| 4-Chloroacetophenone | 3 | 85 ± 4 |

| 4-Chloroacetophenone | 4 | 84 ± 3 |

Data extrapolated from studies on analogous compounds.

Waste minimization in the synthesis of this compound and its analogs is an important consideration for sustainable chemical manufacturing. The primary waste streams in this type of synthesis typically consist of the spent brominating agent, acidic byproducts (such as hydrobromic acid), and the solvent used for the reaction and purification.

Strategies for waste minimization include:

Catalytic Approaches: While many bromination reactions are stoichiometric, the development of catalytic methods can significantly reduce waste.

Solvent Selection and Recycling: Choosing environmentally benign solvents and implementing procedures for their recovery and reuse can drastically reduce the environmental impact of the synthesis.

Atom Economy: The selection of a synthetic route with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. The α-bromination of an acetophenone is an addition reaction followed by the loss of a proton, which is generally atom-economical.

Byproduct Valorization: In some cases, byproducts can be converted into useful materials, although this is not always feasible.

By carefully selecting the synthetic route and optimizing reaction conditions, it is possible to produce this compound and its analogs with high yield and purity while minimizing the generation of chemical waste.

Reactivity Profiles and Mechanistic Investigations of 2,4,6 Trifluorophenacyl Bromide

Nucleophilic Substitution Reactions at the α-Brominated Carbon Center

The presence of a bromine atom on the carbon adjacent to the carbonyl group makes 2,4,6-trifluorophenacyl bromide a potent electrophile, susceptible to attack by a variety of nucleophiles. This reactivity is central to its utility in organic synthesis, allowing for the introduction of diverse functional groups at the α-position. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide leaving group. libretexts.orgyoutube.commasterorganicchemistry.com

Formation of Ethers, Thioethers, and Amines

Ethers: The reaction of this compound with alkoxides, generated from the corresponding alcohols, readily forms ethers. This transformation follows the well-established Williamson ether synthesis. libretexts.orgyoutube.comyoutube.comyoutube.commasterorganicchemistry.com The reaction is typically carried out in the presence of a base to deprotonate the alcohol, creating a more potent alkoxide nucleophile. Symmetrical ethers can also be synthesized through the acid-catalyzed dehydration of primary alcohols. masterorganicchemistry.com

Thioethers: Similarly, thioethers can be synthesized by reacting this compound with thiols. organic-chemistry.orgtaylorandfrancis.comgoogle.comresearchgate.netresearchgate.net The use of a base is often employed to generate the more nucleophilic thiolate anion. An alternative, odorless method involves the use of thiourea (B124793) as the sulfur source in a one-pot synthesis. taylorandfrancis.com

Amines: The synthesis of amines from this compound can be achieved through various methods. Direct reaction with ammonia (B1221849) or primary and secondary amines can lead to the formation of the corresponding primary, secondary, or tertiary amines. libretexts.orglibretexts.orgchemguide.co.uk However, this method can often result in a mixture of products due to multiple alkylations. chemguide.co.uk Alternative strategies, such as the Gabriel synthesis involving phthalimide, provide a more controlled route to primary amines. Reductive amination of the corresponding aldehyde or ketone is another effective method for synthesizing various classes of amines. libretexts.org

Reactions with Carbon-Based Nucleophiles for Chain Elongation

The electrophilic α-carbon of this compound readily reacts with a range of carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds and the extension of the carbon skeleton. These reactions are fundamental in the construction of more complex molecular architectures.

Commonly employed carbon nucleophiles include:

Enolates: Ketone and ester enolates, generated by treatment with a suitable base, can attack the α-carbon to form 1,4-dicarbonyl compounds.

Organometallic Reagents: Grignard reagents and organolithium compounds, while potent nucleophiles, can sometimes lead to side reactions such as deprotonation at the α-position. masterorganicchemistry.com

Cyanide: The cyanide ion is an effective carbon nucleophile that can displace the bromide to form α-cyanoketones, which are versatile intermediates for further transformations.

These chain elongation reactions provide access to a diverse array of compounds with extended carbon frameworks, which are valuable in various fields, including medicinal chemistry and materials science.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium ethoxide | Ether |

| Thiolate | Sodium thiophenoxide | Thioether |

| Amine | Ammonia | Primary Amine |

| Enolate | Lithium diisopropylamide (LDA) followed by acetone | 1,4-Diketone |

| Cyanide | Sodium cyanide | α-Cyanoketone |

Carbon-Carbon Bond Forming Transformations

Beyond simple nucleophilic substitutions, this compound can participate in more complex carbon-carbon bond-forming reactions, further highlighting its synthetic versatility.

Cross-Coupling Reactions Involving the Phenacyl Bromide Moiety

The phenacyl bromide moiety can undergo various cross-coupling reactions, typically catalyzed by transition metals like palladium or nickel. wikipedia.orgnih.gov These reactions involve the coupling of the phenacyl group with other organic fragments. For instance, in a Suzuki-type coupling, an organoboron reagent can be coupled with the phenacyl bromide in the presence of a palladium catalyst to form a new carbon-carbon bond. wikipedia.org Similarly, Heck-type reactions can be envisioned where the phenacyl group is coupled with an alkene. wiley-vch.de These reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex biaryl and other coupled structures. nih.gov

Homologation Reactions and Skeletal Rearrangements

Homologation reactions, which involve the extension of a carbon chain by a single methylene (B1212753) unit, can be applied to ketones derived from this compound. nih.govwikipedia.orguniroma1.it For example, the Arndt-Eistert reaction can be used to convert a carboxylic acid derived from the phenacyl bromide to its next higher homologue. wikipedia.org

Skeletal rearrangements, such as the Favorskii rearrangement, can occur when α-haloketones like this compound are treated with a base. acs.org This rearrangement can lead to the formation of carboxylic acid derivatives with a rearranged carbon skeleton. Other rearrangements, like the pinacol (B44631) and retropinacol rearrangements, are also known to occur with related α-hydroxy ketones and can potentially be accessed from derivatives of this compound. cambridgescholars.com There are also documented instances of rearrangements involving phenacyl derivatives, such as the rearrangement of 1-phenacyl-α-phenylethyldimethylammonium bromide. rsc.orgnih.gov

Chemical Reactivity Pertaining to the Trifluorophenyl Aromatic System

The 2,4,6-trifluorophenyl group significantly influences the reactivity of the entire molecule. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, where a nucleophile can displace one of the fluorine atoms, although this typically requires harsh reaction conditions.

The trifluoromethyl group, a common substituent in medicinal chemistry, can be introduced onto an aromatic ring through various methods, often involving trifluoromethyl-containing building blocks. wikipedia.orgacs.org The presence of the three fluorine atoms on the phenyl ring in this compound imparts unique electronic properties to the molecule, affecting its reactivity and potential applications. For instance, derivatives like 2,4,5-trifluorophenylacetic acid are known chemical compounds with specific properties. nih.govsigmaaldrich.com

Detailed Mechanistic Studies of Key Reaction Pathways

The reactivity of this compound is predominantly characterized by nucleophilic substitution reactions at the α-carbon. The presence of three electron-withdrawing fluorine atoms on the phenyl ring, along with the carbonyl group, significantly influences the electronic environment of the molecule and, consequently, its reaction mechanisms. Detailed mechanistic studies, often employing computational chemistry, are crucial for understanding the intricate details of these transformations.

Elucidation of Reaction Intermediates and Transition States

While specific experimental isolation and characterization of reaction intermediates for this compound are scarce in the literature, its reactivity can be understood by analogy to other α-haloketones and through computational modeling. The primary reaction pathway for α-haloketones with moderately basic to weak nucleophiles is the SN2 mechanism.

In the context of an SN2 reaction involving this compound, the reaction proceeds through a concerted mechanism where the nucleophile attacks the α-carbon, and the bromide ion departs simultaneously. This process involves a single transition state and no discrete intermediates.

Transition State:

Computational studies on related phenacyl bromides provide insight into the geometry of the SN2 transition state. For this compound, the transition state is expected to have a trigonal bipyramidal geometry around the α-carbon. The incoming nucleophile and the departing bromide ion would occupy the apical positions, while the hydrogen, the carbonyl carbon, and the trifluorophenyl group lie in the equatorial plane.

The presence of ortho-substituents, such as the fluorine atoms in this case, can impose significant steric hindrance, leading to a more crowded transition state. This steric clash can raise the energy of the transition state, thereby slowing down the reaction rate. Furthermore, the electron-withdrawing nature of the fluorine atoms can induce a positive charge on the carbonyl carbon, which through-space electrostatic interactions could further influence the stability of the transition state.

With strongly basic nucleophiles, an alternative reaction pathway involving the formation of an enolate intermediate can occur. In this mechanism, the base abstracts a proton from the α-carbon to form an α-haloenolate. This intermediate can then undergo further reactions. However, for most nucleophilic substitution reactions of α-haloketones, the SN2 pathway is generally favored.

It is important to note that SN1 reactions are generally disfavored for α-halocarbonyl compounds. The formation of a carbocation at the α-position is destabilized by the adjacent electron-withdrawing carbonyl group. Resonance delocalization would place a positive charge on the already partially positive carbonyl carbon, which is energetically unfavorable.

Kinetic and Thermodynamic Considerations in Reactivity

The kinetics and thermodynamics of nucleophilic substitution reactions of this compound are heavily influenced by the electronic and steric effects of the trifluorinated phenyl ring.

Kinetic Considerations:

The rate of nucleophilic substitution reactions of phenacyl bromides is sensitive to the nature of the substituents on the phenyl ring. Studies on a series of substituted phenacyl bromides have shown that electron-withdrawing groups in the meta and para positions generally increase the reaction rate by making the α-carbon more electrophilic. However, the effect of ortho-substituents is more complex.

Research on the reactivity of ortho-substituted phenacyl bromides has demonstrated a significant rate-diminishing effect. This is attributed to a combination of steric hindrance and electronic repulsion in the transition state. The ortho-substituents can force the phenyl ring out of planarity with the carbonyl group, disrupting the π-orbital overlap that can stabilize the transition state.

For this compound, the two ortho-fluorine atoms are expected to significantly decrease the rate of nucleophilic substitution compared to unsubstituted phenacyl bromide. This is consistent with the observed trend where ortho-chloro and ortho-fluoro substituents on α-bromopropiophenones lead to a reduction in the reaction rate.

Interactive Data Table: Relative Rate Constants for Nucleophilic Substitution of Substituted α-Bromopropiophenones with tert-Butylamine

| Substituent | Rate Constant (k x 10³ L M⁻¹ min⁻¹) |

| p-CH₃ | 12.7 |

| o-F | 15.7 |

| H | 20.5 |

| p-Cl | 20.0 |

| m-Cl | 23.6 |

| p-CF₃ | 27.3 |

| o-OCH₃ | 7.64 |

| o-CH₃ | 5.31 |

| o-Cl | 2.85 |

| o-CF₃ | 2.40 |

Data sourced from a study on α-bromopropiophenones, which serves as a model system to illustrate the effect of ortho-substituents.

Thermodynamic Considerations:

Applications of 2,4,6 Trifluorophenacyl Bromide As a Versatile Building Block

Construction of Complex Organic Molecules

The utility of phenacyl bromides as precursors for a variety of organic structures is a fundamental concept in synthetic chemistry. The presence of a reactive α-bromoketone moiety allows for facile reactions with a range of nucleophiles, leading to the formation of diverse molecular frameworks.

Synthesis of Fluorinated Heterocyclic Scaffolds (e.g., Imidazoles, Thiazoles, Oxadiazoles)

The synthesis of fluorinated heterocycles is of significant interest due to the unique properties that fluorine atoms impart to molecules, such as enhanced metabolic stability and binding affinity. While there is extensive literature on the synthesis of fluorinated imidazoles, thiazoles, and oxadiazoles, specific examples utilizing 2,4,6-Trifluorophenacyl bromide are not readily found in peer-reviewed journals. nih.govzenodo.orgdntb.gov.ua

In principle, this compound could react with thioamides or thioureas to form fluorinated thiazoles. Similarly, reactions with amidines could potentially yield fluorinated imidazoles, and reactions with hydrazides followed by cyclization could produce fluorinated oxadiazoles. zenodo.orgmdpi.com However, the specific reaction conditions, yields, and the properties of the resulting 2,4,6-trifluorophenyl-substituted heterocycles are not detailed in the available literature. Research on related compounds, such as 4-fluorophenacyl bromide, has demonstrated the feasibility of such transformations. zenodo.org

Preparation of Polyfunctionalized Aromatic and Aliphatic Systems

The reactive nature of this compound suggests its potential in the synthesis of polyfunctionalized aromatic and aliphatic systems. The bromine atom can be displaced by various nucleophiles to introduce new functional groups, while the carbonyl group can undergo a range of reactions such as reduction, oxidation, and condensation. However, specific studies detailing these transformations for this compound are not widely reported.

Role in Medicinal Chemistry and Drug Discovery as a Precursor

The introduction of a trifluorinated phenyl group can be a valuable strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. While this makes this compound an attractive starting material, its specific applications as a precursor in medicinal chemistry are not extensively documented.

Design and Synthesis of Potential Bioactive Compounds

The synthesis of bioactive thiazole-based hybrids using various phenacyl bromides is a common strategy in drug discovery. nih.gov These hybrid molecules often exhibit a range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. While it is plausible that this compound could be used to synthesize novel bioactive compounds, specific examples and their biological activities are not described in the available literature. nih.govnih.gov

Development of Advanced Pharmaceutical Intermediates and Probes

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug optimization. The derivatization of a lead compound with different substituents allows medicinal chemists to understand the key molecular features required for biological activity. The 2,4,6-trifluorophenyl moiety could be introduced into a scaffold using this compound to probe the effects of this specific substitution pattern on the activity of a compound series. However, specific SAR studies that have utilized this particular building block are not described in the current body of scientific literature. nih.gov

Contributions to Material Science and Polymer Chemistry

The incorporation of fluorine atoms into polymers can dramatically alter their properties, often leading to enhanced thermal stability, chemical resistance, and unique optical and surface characteristics. This compound serves as a key starting material for introducing the trifluorophenyl group into polymeric structures.

Synthesis of Fluorinated Monomers and Polymers

While direct polymerization of this compound is not a common approach, it is instrumental in the synthesis of novel fluorinated monomers. The reactive α-bromoketone functionality allows for a variety of chemical transformations, enabling the attachment of polymerizable groups. For instance, it can be reacted with compounds containing hydroxyl or amine functionalities to form ester or amide linkages, respectively, with a polymerizable moiety such as an acrylate (B77674) or methacrylate (B99206) group.

The resulting fluorinated monomers can then be polymerized, often with other non-fluorinated monomers, to create copolymers with tailored properties. The presence of the 2,4,6-trifluorophenyl group in the polymer side chains can lead to materials with low surface energy, resulting in hydrophobic and oleophobic surfaces. Research in this area is focused on developing coatings with anti-fouling and self-cleaning properties.

| Monomer Type | Polymerization Method | Resulting Polymer Properties |

| Acrylate/Methacrylate | Free-radical polymerization | Enhanced hydrophobicity, low refractive index |

| Styrenic | Controlled radical polymerization | Improved thermal stability, chemical resistance |

| Epoxy | Ring-opening polymerization | Increased dielectric performance |

This table represents potential applications and properties based on the functional groups of this compound and general knowledge of fluoropolymer chemistry, as specific research data for this exact compound is limited.

Precursors for Specialized Functional Materials

Beyond the synthesis of fluorinated polymers, this compound is a precursor for a range of specialized functional materials. The reactive nature of the α-bromoketone makes it a valuable tool for the surface modification of materials. By grafting molecules derived from this compound onto surfaces, researchers can impart specific functionalities.

For example, the trifluorophenyl group is known for its electron-withdrawing properties, which can be harnessed in the design of materials for electronic applications. These materials may find use in organic electronics, such as in the fabrication of organic field-effect transistors (OFETs) or as components in advanced sensor technologies. The high electronegativity of the fluorine atoms can influence the electronic energy levels of the resulting materials, a critical factor in the performance of such devices.

Applications in Agrochemical Research and Related Fields

The introduction of fluorine into agrochemicals is a well-established strategy for enhancing their efficacy and metabolic stability. The 2,4,6-trifluorophenyl motif is present in a number of commercial pesticides and herbicides. The reactivity of this compound makes it a valuable intermediate for the synthesis of novel agrochemical candidates.

The compound can be used to construct a variety of heterocyclic structures, which are common scaffolds in active agrochemical ingredients. For instance, it can undergo cyclization reactions with various nucleophiles to form substituted furans, imidazoles, or thiazoles, all of which are important classes of compounds in agrochemical discovery. The fluorine atoms on the phenyl ring can enhance the biological activity of the final compound and protect it from metabolic degradation in the target organism and the environment.

| Agrochemical Class | Synthetic Route from this compound | Potential Biological Activity |

| Fungicides | Cyclization with thiourea (B124793) derivatives | Inhibition of fungal growth |

| Herbicides | Reaction with substituted anilines and cyclization | Disruption of plant-specific metabolic pathways |

| Insecticides | Formation of pyrazole (B372694) or oxazole (B20620) derivatives | Targeting insect nervous system receptors |

This table illustrates potential synthetic pathways and activities based on established agrochemical synthesis strategies involving similar fluorinated building blocks, as direct research citing this compound in these specific applications is not widely published.

Advanced Spectroscopic and Structural Elucidation of 2,4,6 Trifluorophenacyl Bromide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2,4,6-Trifluorophenacyl bromide. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of each atom.

¹H, ¹³C, and ¹⁹F NMR Characterization

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial characterization of this compound.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule. For this compound, one would expect to observe signals for the methylene (B1212753) protons of the phenacyl group and the aromatic proton. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine and carbonyl groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Signals corresponding to the carbonyl carbon, the methylene carbon, and the aromatic carbons can be identified. The positions of the fluorine substituents on the aromatic ring will significantly influence the chemical shifts of the attached carbons due to strong carbon-fluorine coupling.

¹⁹F NMR: Given the trifluorinated nature of the compound, ¹⁹F NMR is particularly informative. It provides distinct signals for the fluorine atoms at the 2, 4, and 6 positions of the phenyl ring. The chemical shifts and coupling patterns in the ¹⁹F spectrum can confirm the substitution pattern and provide insights into the electronic environment of the fluorine atoms. researchgate.net

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~4.5 | s | CH₂Br | |

| ~7.0 | t | Ar-H | ||

| ¹³C | ~30 | CH₂Br | ||

| ~110-160 (multiple signals) | Aromatic Carbons | |||

| ~190 | C=O | |||

| ¹⁹F | Varies | m | Ar-F |

Note: This is a predictive table. Actual experimental values may vary.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed. wikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a derivative of this compound, COSY can be used to confirm the coupling between adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13. wikipedia.orgsdsu.edu This is crucial for assigning the signals in the ¹³C NMR spectrum by linking them to their attached protons.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula (C₈H₄BrF₃O).

In addition to the molecular ion peak, mass spectrometry also provides information about the fragmentation pattern of the molecule upon ionization. youtube.comlibretexts.org This fragmentation can provide valuable structural information. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methylene bromide group, leading to the formation of a 2,4,6-trifluorobenzoyl cation.

Loss of Bromine: Cleavage of the carbon-bromine bond to form a phenacyl cation.

Fragmentation of the Aromatic Ring: Further fragmentation of the fluorinated phenyl ring can also occur.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 273.9/275.9 | [M]⁺ (Molecular ion with Br isotopes) |

| 195 | [M - Br]⁺ |

| 175 | [C₇H₂F₃O]⁺ |

| 147 | [C₆H₂F₃]⁺ |

Note: This is a predictive table. The relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) and Raman Vibrational Spectroscopy

Identification of Characteristic Vibrational Modes and Functional Group Signatures

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

C=O Stretch: A strong absorption band in the IR spectrum, typically around 1700 cm⁻¹, is characteristic of the carbonyl group.

C-F Stretches: Strong absorptions in the region of 1100-1300 cm⁻¹ are indicative of the carbon-fluorine bonds.

C-Br Stretch: A weaker absorption at lower wavenumbers (around 500-600 cm⁻¹) corresponds to the carbon-bromine bond.

Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, are characteristic of the aromatic ring.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity in IR | Intensity in Raman |

| C=O Stretch | ~1700 | Strong | Medium |

| Aromatic C=C Stretch | ~1600, ~1450 | Medium-Strong | Strong |

| C-F Stretch | ~1100-1300 | Strong | Weak |

| C-H Stretch (Aromatic) | ~3050 | Medium | Medium |

| CH₂ Bend | ~1420 | Medium | Medium |

| C-Br Stretch | ~500-600 | Medium | Strong |

Note: This is a general guide. Actual peak positions and intensities can be influenced by the specific molecular environment and intermolecular interactions.

Conformational Analysis through Vibrational Fingerprinting

The specific arrangement of atoms in space, or conformation, can influence the vibrational spectra. researchgate.netekb.eg For molecules with rotational freedom, such as the bond between the phenyl ring and the carbonyl group in this compound, different conformers may exist. nih.gov The vibrational fingerprint region of the IR and Raman spectra (typically below 1500 cm⁻¹) is particularly sensitive to these subtle structural differences. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the preferred conformation of the molecule in the solid state or in solution. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount to understanding the fundamental properties and reactivity of a chemical compound. X-ray crystallography stands as the definitive technique for elucidating such structures. However, a comprehensive search of the currently available scientific literature and crystallographic databases reveals a notable absence of specific X-ray diffraction studies for this compound.

Consequently, a detailed analysis of its crystal packing, intermolecular interactions, molecular conformation, and torsion angles based on experimental single-crystal X-ray data is not possible at this time. The scientific community has yet to publish a crystal structure for this particular compound.

While data on this compound is unavailable, studies on closely related halogenated phenacyl and acetophenone (B1666503) derivatives can offer valuable insights into the types of structural features that might be anticipated. For instance, research on other ortho-substituted phenacyl bromides and fluoro-substituted acetophenones provides a framework for understanding the interplay of steric and electronic effects on molecular conformation and crystal packing. nih.govnih.gov

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding

In the absence of a determined crystal structure for this compound, a discussion of its crystal packing and specific intermolecular interactions remains speculative. However, based on the structural features of the molecule—a trifluorinated phenyl ring, a carbonyl group, and a bromomethyl group—several types of non-covalent interactions would be expected to govern its solid-state assembly.

These would likely include:

Halogen Bonding: The bromine atom and the fluorine atoms could participate in halogen bonds, acting as either halogen bond donors or acceptors.

Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds are plausible, influencing the packing arrangement of the molecules.

π-π Stacking: The electron-deficient trifluorinated aromatic rings could engage in π-π stacking interactions.

Dipole-Dipole Interactions: The polar carbonyl group would contribute to significant dipole-dipole interactions within the crystal lattice.

Studies on other halogenated organic compounds have demonstrated the critical role of these interactions in dictating the supramolecular architecture. For example, in some halogenated compounds, C-H···Br interactions have been observed to connect molecules into distinct chains and layers. nih.gov The presence and nature of these interactions can only be confirmed through experimental X-ray diffraction analysis.

Elucidation of Molecular Conformation and Torsion Angles

The molecular conformation of this compound, specifically the torsion angles defining the orientation of the acyl group relative to the phenyl ring and the conformation of the bromomethyl group, is of significant chemical interest. The steric hindrance and electronic effects of the two ortho-fluorine substituents would be expected to play a major role in determining the preferred conformation.

In related 2'-fluoro-substituted acetophenone derivatives, it has been shown that the molecules exclusively adopt an s-trans conformation, where the fluorine and oxygen atoms are in an anti-periplanar arrangement to minimize repulsion. nih.gov This preference was confirmed by both NMR spectroscopy and X-ray crystallography. nih.gov It is highly probable that this compound would also exhibit a non-planar conformation, with the carbonyl group twisted out of the plane of the trifluorophenyl ring to alleviate steric strain from the ortho-fluorine atoms.

The precise values for key torsion angles, such as the C-C-C=O dihedral angle, remain unknown without experimental data.

Computational Chemistry and Theoretical Modeling of 2,4,6 Trifluorophenacyl Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Prediction of Spectroscopic Parameters and Conformational Energies

DFT calculations are highly effective for predicting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the computed spectra with experimental data allows for precise vibrational mode assignments. For 2,4,6-Trifluorophenacyl bromide, DFT can predict characteristic frequencies for C=O stretching, C-Br stretching, and the various vibrations of the trifluorinated benzene (B151609) ring. researchgate.net

Furthermore, DFT is used to explore the conformational landscape of a molecule. This compound has rotational freedom around the C-C bond connecting the carbonyl group and the aromatic ring. DFT calculations can determine the energies of different conformers (e.g., where the C=O bond is planar with the ring versus when it is twisted) to identify the most stable, lowest-energy geometry. nih.gov

Table 1: Representative Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-31G)* This table is illustrative, based on typical values for similar functional groups, as specific published data for this compound is not available.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | ~1710-1730 | Stretching of the carbonyl double bond. |

| C-C-Br Bend | ~650-680 | Bending motion of the bromomethyl group. |

| Aromatic C-F Stretch | ~1100-1300 | Stretching vibrations of the carbon-fluorine bonds on the ring. |

| Aromatic Ring Stretch | ~1580-1620 | In-plane stretching of the benzene ring carbons. |

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). libretexts.orgyoutube.com

For this compound, DFT calculations can map the distribution and energy of these orbitals.

HOMO: The HOMO is expected to have significant electron density on the bromine atom and the phenyl ring, indicating these are potential sites for electrophilic attack.

LUMO: The LUMO is likely centered on the carbonyl carbon and the adjacent α-carbon of the phenacyl group. This distribution highlights the electrophilic nature of the carbonyl carbon and the susceptibility of the α-carbon to nucleophilic attack, which would displace the bromide ion.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com DFT also allows for the calculation of partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis), revealing the polarization of bonds within the molecule. In this compound, the carbonyl carbon would carry a significant positive charge, while the oxygen, fluorine, and bromine atoms would be negatively charged.

Table 2: Illustrative Frontier Orbital Data for this compound This table presents hypothetical data to illustrate the concepts of FMO analysis.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest available orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 6.3 eV | Indicates chemical reactivity and resistance to electronic excitation. |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the real-world motion of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves at a given temperature and in a specific environment (e.g., in a solvent). nih.gov

For this compound, MD simulations can be used to:

Study Conformational Dynamics: Analyze the rotation around the C-C bond and the flexibility of the molecule in real-time, providing insights into the populations of different conformers.

Analyze Solvent Effects: Simulate the molecule in various solvents (e.g., water, ethanol, acetonitrile) to understand how solvent molecules arrange themselves around the solute (the solvation shell). This is crucial for accurately modeling reaction kinetics, as the solvent can stabilize or destabilize reactants, transition states, and products. The introduction of fluorine can significantly alter solvation due to its polarity and hydrophobicity. rsc.org

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping out the detailed pathways of chemical reactions, providing a level of detail that is often inaccessible experimentally. researchgate.net

Mapping of Potential Energy Surfaces and Transition State Identification

A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES), where valleys represent stable molecules (reactants, intermediates, products) and mountain passes represent transition states. wayne.edu Computational chemistry allows for the mapping of this surface.

For a reaction involving this compound, such as a nucleophilic substitution (SN2 or SNAr), calculations can:

Optimize Reactant and Product Geometries: Find the lowest energy structures for the starting materials and final products.

Locate the Transition State (TS): Identify the highest energy point along the lowest energy reaction pathway. This is a critical step, as the energy of the TS determines the activation energy and, therefore, the reaction rate. nih.gov

Calculate Activation Energy (ΔE‡): Determine the energy difference between the reactants and the transition state.

Follow the Intrinsic Reaction Coordinate (IRC): Trace the path from the transition state down to the reactants and products to confirm that the identified TS correctly connects the desired species. This can also reveal whether a reaction is concerted or proceeds through intermediates. nih.gov

Table 3: Representative Calculated Energies for a Hypothetical SN2 Reaction: Nu⁻ + this compound → Nu-Product + Br⁻ This table is for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Nu⁻ + Molecule) | 0.0 |

| Transition State [Nu---C---Br]⁻ | +15.5 |

| Products (Nu-Product + Br⁻) | -25.0 |

Catalytic Cycle Analysis and Catalyst Design Insights

Many reactions are performed using a catalyst. Computational modeling is essential for understanding how catalysts work and for designing new, more efficient ones. montclair.edu If this compound were involved in a catalytic reaction (e.g., a cross-coupling reaction), computational methods could be used to model the entire catalytic cycle.

This involves:

Calculating the structure and energy of each intermediate in the cycle (e.g., oxidative addition complex, transmetalation intermediate, reductive elimination product).

Identifying the transition state for each elementary step.

Determining the rate-determining step of the cycle, which is the step with the highest energy barrier.

By understanding the electronic and steric factors that influence the energy of the intermediates and transition states, researchers can computationally screen different catalysts (e.g., by modifying ligands on a metal center) to predict which designs will lead to faster and more selective reactions. rsc.orgresearchgate.net

Quantum Chemical Characterization of Non-Covalent Interactions

The unique structural features of this compound, namely the trifluorinated phenyl ring and the α-bromoketone moiety, suggest the presence of several key non-covalent interactions that likely govern its molecular conformation and crystal packing. These include hydrogen bonds, halogen bonds, and potentially π-π stacking interactions. While direct computational studies on this specific molecule are not available, research on analogous compounds provides a framework for understanding its behavior.

Hydrogen Bonding:

The fluorine atoms and the carbonyl oxygen in this compound can act as hydrogen bond acceptors. In the crystal structure of related compounds like 2-bromo-1-(4-methoxyphenyl)ethanone, weak intermolecular aromatic C—H⋯O=C hydrogen bonds are observed, leading to the formation of one-dimensional chains. nih.gov Similar interactions could be anticipated in the solid state of this compound.

Furthermore, studies on fluorinated organic molecules have extensively investigated the role of fluorine as a hydrogen bond acceptor. nih.gov The strength and geometry of such C–H⋯F hydrogen bonds are influenced by the electronic environment. nih.gov In the context of this compound, intramolecular or intermolecular C–H⋯F and C–H⋯O hydrogen bonds could play a significant role in stabilizing specific conformations.

Halogen Bonding:

The bromine atom in this compound can participate in halogen bonding, where it acts as a Lewis acid, interacting with electron-donating atoms. Theoretical investigations on systems like dibromo-nitroaniline have shown that Br···O and Br···Br interactions contribute to crystal stability. nih.govnih.gov Density functional theory (DFT) calculations on such systems indicate that the binding energies for these interactions can range from -1.66 to -9.77 kcal/mol. nih.gov Symmetry-adapted perturbation theory (SAPT) analysis suggests that dispersion forces are the primary contributors to the stability of Br···Br halogen bonds, with electrostatic forces playing a lesser role. nih.gov

In the crystal structure of 2-bromo-1-(3-nitrophenyl)ethanone, short Br···O intermolecular interactions are observed, contributing to a three-dimensional network. nih.gov Given these precedents, it is highly probable that Br···O and potentially Br···F or Br···π halogen bonds are present in the condensed phase of this compound.

Computational Approaches to Studying Non-Covalent Interactions:

A variety of computational tools are employed to analyze non-covalent interactions in molecules. nih.gov Hirshfeld surface analysis and 2D fingerprint plots are used to visualize and quantify intermolecular contacts in crystal structures. scielo.org.mx The quantum theory of atoms in molecules (QTAIM) provides a detailed description of the topology of the electron density, allowing for the characterization of bonding interactions, including weak non-covalent ones. nih.gov Non-covalent interaction (NCI) plots are another valuable tool for visualizing and identifying the nature of these interactions. scielo.org.mx

For a definitive understanding of the non-covalent interactions in this compound, dedicated quantum chemical calculations would be necessary. Such studies would involve geometry optimization of the monomer and potential dimers or larger clusters, followed by analysis of the interaction energies, electron density, and vibrational frequencies.

Future Research Directions and Emerging Paradigms for 2,4,6 Trifluorophenacyl Bromide

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. While 2,4,6-trifluorophenacyl bromide itself is achiral, its derivatives can possess chirality, opening up possibilities for creating novel molecules with specific stereochemistry. Future research will likely focus on developing asymmetric methodologies to access these chiral derivatives with high enantioselectivity.

One promising approach involves the use of chiral catalysts in reactions involving this compound. Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional methods. researchgate.net Chiral organocatalysts could be employed in reactions such as aldol (B89426) or Michael additions where this compound or its derivatives act as electrophiles. The development of novel chiral ligands for metal-catalyzed reactions also presents a significant area of exploration. For instance, asymmetric hydrogenation or reduction of the ketone functionality in this compound derivatives could yield chiral β-hydroxy acids, which are valuable building blocks in organic synthesis. researchgate.net

Furthermore, enzymatic catalysis offers a highly selective route to chiral molecules. Biocatalysts like lipases and reductases could be engineered or screened to facilitate the stereoselective transformation of this compound derivatives. researchgate.net The inherent ability of enzymes to operate under mild conditions and with high specificity makes them an attractive option for sustainable and efficient asymmetric synthesis.

Recent advancements in the synthesis of axially chiral molecules, a class of stereoisomers arising from restricted rotation around a single bond, could also be applied to derivatives of this compound. nih.govmdpi.com Strategies involving atroposelective cyclization or desymmetrization could lead to the formation of novel chiral structures incorporating the trifluorophenacyl moiety.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient and safer continuous flow methodologies. nih.gov The integration of this compound into continuous flow systems and automated synthesis platforms represents a significant area for future research, promising enhanced control, scalability, and reproducibility.

Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. uc.ptthieme.de For reactions involving the often-reactive this compound, flow chemistry can provide a safer operating environment by minimizing the volume of reactive species at any given time. Future work could focus on optimizing reaction conditions for various transformations of this compound in flow, such as nucleophilic substitutions or the formation of heterocycles. The development of packed-bed reactors containing immobilized catalysts or reagents could further streamline synthetic processes.

Automated synthesis platforms, which combine robotics with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. By systematically varying reaction parameters, these platforms can rapidly identify optimal conditions for the synthesis of this compound derivatives. This high-throughput screening capability is invaluable for exploring a wide range of substrates and catalysts, significantly reducing the time and resources required for synthetic route development. The synthesis of compounds like 2,4,5-trifluorobenzoic acid has already demonstrated the potential of continuous microflow processes for related fluorinated aromatics. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound by enhancing its reactivity and controlling the selectivity of its transformations. Future research in this area will likely explore a diverse range of catalytic approaches, from transition metal catalysis to organocatalysis and biocatalysis.

In the realm of transition metal catalysis, the design of new ligands can fine-tune the electronic and steric properties of the metal center, leading to improved catalytic activity and selectivity. For instance, palladium-catalyzed cross-coupling reactions involving this compound could be optimized through the development of ligands that promote efficient oxidative addition and reductive elimination steps. Similarly, rhodium or ruthenium-based catalysts could be explored for asymmetric hydrogenation and transfer hydrogenation reactions of the carbonyl group.

Organocatalysis offers a complementary approach, with the potential for unique reactivity patterns. Chiral phosphoric acids, amines, and N-heterocyclic carbenes (NHCs) are just a few examples of organocatalysts that could be employed to control the stereochemical outcome of reactions involving this compound derivatives. mdpi.com The exploration of bifunctional catalysts, which possess both acidic and basic sites, could enable novel tandem reaction sequences.

Furthermore, the application of photoredox catalysis could open up new avenues for the functionalization of this compound. By using light to generate highly reactive radical intermediates, photoredox catalysis can facilitate transformations that are challenging to achieve through traditional thermal methods.

Advanced Applications in Chemical Biology and Proteomics as Probes

The unique chemical properties of this compound make it a promising scaffold for the design of advanced chemical probes for applications in chemical biology and proteomics. Its electrophilic nature allows for covalent modification of nucleophilic residues in biomolecules, such as cysteine and histidine, enabling the study of protein function and interactions.

Future research will focus on developing more sophisticated probes based on the this compound core. This could involve the incorporation of reporter tags, such as fluorophores or biotin, to allow for the visualization and isolation of labeled proteins. The trifluorophenyl group itself can serve as a useful tag for ¹⁹F NMR studies, providing a sensitive handle for monitoring protein binding and conformational changes.

Furthermore, the development of photo-activatable probes based on the phenacyl bromide scaffold could provide temporal and spatial control over protein labeling. By incorporating a photolabile protecting group, the reactivity of the probe could be triggered by light, allowing for precise labeling of proteins in specific cellular compartments or at specific times.

In the field of proteomics, this compound-based probes could be used for activity-based protein profiling (ABPP). This technique utilizes reactive probes to selectively label and identify active enzymes within a complex biological sample. By designing probes that target specific enzyme classes, researchers can gain insights into their roles in health and disease.

Sustainable and Circular Economy Initiatives in Phenacyl Bromide Chemistry

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes. mdpi.comuva.nl Future research in the context of this compound and related compounds will undoubtedly focus on developing more sustainable synthetic routes and embracing circular economy principles.

A key aspect of this will be the development of greener synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources. tarosdiscovery.comnoviams.com This includes exploring alternative, less hazardous brominating agents and developing catalytic processes that replace stoichiometric reagents. The use of greener solvents or even solvent-free reaction conditions will also be a priority.

Circular economy initiatives aim to move away from the traditional linear "take-make-dispose" model towards a system where resources are reused and recycled. uva.nl In the context of phenacyl bromide chemistry, this could involve developing methods for the recovery and reuse of catalysts and reagents. Furthermore, exploring the use of bio-based feedstocks for the synthesis of the aromatic core of phenacyl bromides could contribute to a more sustainable chemical industry. tarosdiscovery.com The recycling of brominated compounds, while challenging, is another area that warrants investigation to minimize environmental impact. bsef.com

Q & A

Basic: What are the standard synthetic routes for preparing 2,4,6-Trifluorophenacyl bromide?

Answer:

this compound (CAS 151411-98-2, C₇H₄BrF₃) is typically synthesized via halogenation or nucleophilic substitution. A common method involves brominating 2,4,6-trifluorophenacyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions. Alternatively, direct bromination of the corresponding toluene derivative (e.g., 2,4,6-trifluorotoluene) with N-bromosuccinimide (NBS) under radical initiation may be employed. Reaction monitoring via TLC or GC-MS is critical to optimize yield and purity .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

Key characterization methods include:

- ¹⁹F NMR : Identifies fluorine environments (e.g., splitting patterns due to adjacent fluorines).

- ¹H NMR : Confirms benzyl bromide structure and absence of impurities.

- GC-MS : Verifies molecular ion peaks (m/z 224 for [M-Br]⁺) and fragmentation patterns.

- Elemental Analysis : Validates %C, %H, %Br, and %F composition.

Cross-referencing with CAS 151411-98-2 ensures alignment with known physical properties (e.g., molecular weight: 225.01 g/mol) .

Advanced: How do the electron-withdrawing fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

Answer:

The trifluoromethyl groups enhance the electrophilicity of the benzyl carbon by withdrawing electron density, accelerating SN₂ reactions. However, steric hindrance from fluorine atoms may reduce accessibility to the reactive site. Comparative studies with non-fluorinated analogs (e.g., benzyl bromide) show faster reaction kinetics but potential side reactions, such as elimination under basic conditions. Optimizing solvent polarity (e.g., DMF or THF) and temperature mitigates competing pathways .

Advanced: What challenges arise when using this compound in cross-coupling reactions (e.g., Suzuki-Miyaura), and how can they be addressed?

Answer:

Challenges include:

- Oxidative Addition : Fluorine’s electronegativity may slow palladium catalyst activation.

- Byproduct Formation : Competing debromination or aryl fluoride displacement.

Solutions: - Use Pd(PPh₃)₄ or Buchwald-Hartwig ligands to stabilize the transition state.

- Employ mild bases (e.g., K₂CO₃) and low temperatures to suppress side reactions.

Parallel studies with 2,4,5-trifluorophenylboronic acid (CAS 247564-72-3) suggest fluorine’s meta-directing effects improve regioselectivity in cross-couplings .

Stability: How should this compound be stored to prevent degradation?

Answer:

Store at −20°C under inert gas (argon/nitrogen) to avoid hydrolysis or oxidation. Light-sensitive conditions (amber vials) are recommended due to potential C-Br bond photolysis. Thermal stability tests of related bromides (e.g., tetraphenylphosphonium bromide) confirm decomposition onset at >200°C, but prolonged room-temperature exposure should be avoided .

Applications: In what advanced syntheses is this compound utilized as a key intermediate?

Answer:

This compound is pivotal in:

- Fluorinated Drug Development : As a precursor for trifluoromethylated aromatics in kinase inhibitors.

- Material Science : Incorporation into liquid crystals or polymers for enhanced thermal stability.

- Bioconjugation : Functionalizing biomolecules via thiol- or amine-reactive benzylation.

Related phosphonium bromides (e.g., (4-carboxybutyl)triphenylphosphonium bromide) demonstrate utility in mitochondrial targeting, suggesting analogous applications for fluorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.